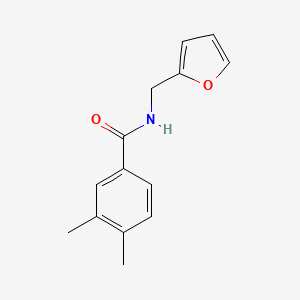

N-(furan-2-ylmethyl)-3,4-dimethylbenzamide

Description

N-(furan-2-ylmethyl)-3,4-dimethylbenzamide is an organic compound that features a furan ring attached to a benzamide structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-5-6-12(8-11(10)2)14(16)15-9-13-4-3-7-17-13/h3-8H,9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXQBTZYFRJIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with furan-2-ylmethanamine. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions . The reaction mixture is then purified by crystallization or flash chromatography to obtain the final product with good yields .

Industrial Production Methods

Industrial production of this compound can be scaled up using microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. The use of microwave radiation in the presence of effective coupling reagents like DMT (dimethylaminopyridine) and TsO− (tosylate) has been shown to be efficient for the synthesis of furan-containing amides .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions include various substituted benzamides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-3,4-dimethylbenzamide can serve as effective inhibitors of HIV-1 integrase (IN). The mechanism involves targeting the catalytic domain of IN, which is crucial for the viral replication process. Structural modifications on the benzamide scaffold have enhanced the inhibitory potency against strand transfer reactions, which are vital for viral integration into host DNA. For instance, derivatives with furan substitutions demonstrated improved selectivity and potency, with some analogs achieving IC50 values as low as 5 μM .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A series of benzamide derivatives were screened for their activity, leading to the identification of highly potent candidates with EC50 values in the low nanomolar range. These compounds exhibited favorable pharmacokinetic profiles, including oral bioavailability and effective plasma exposure in vivo .

Histamine H3 Receptor Antagonism

This compound and its analogs have shown significant binding affinity for the histamine H3 receptor. This receptor is implicated in various neurological disorders, and compounds that act as antagonists or inverse agonists could provide therapeutic benefits for conditions such as cognitive impairment and sleep disorders. The ability to selectively modulate this receptor suggests potential applications in developing new treatments for central nervous system disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that include the functionalization of the furan ring and optimization of the benzamide moiety. SAR studies have revealed that modifications at specific positions on the aromatic rings can significantly influence biological activity. For example, substituents that enhance lipophilicity or introduce heteroatoms have been associated with increased potency against target enzymes and receptors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The furan ring and benzamide moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group on the benzamide ring, leading to different chemical and biological properties.

N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Contains a propargylamine moiety, which imparts different reactivity and potential biological activities.

Uniqueness

N-(furan-2-ylmethyl)-3,4-dimethylbenzamide is unique due to the presence of both the furan ring and the dimethyl-substituted benzamide structure. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .

Biological Activity

N-(furan-2-ylmethyl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a furan ring, which is known for its biological activity, combined with a dimethylbenzamide moiety. This unique structure is believed to contribute to its diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects by:

- Inhibition of Enzymes: It has been shown to inhibit various enzymes involved in cancer progression and microbial resistance.

- Receptor Binding: The compound may bind to receptors that regulate cell proliferation and apoptosis, thereby influencing cancer cell survival and growth.

Antimicrobial Activity

Research indicates that this compound displays notable antimicrobial properties. Its effectiveness against various bacterial strains has been documented in several studies. For instance:

- Study Findings: A study evaluating the compound's antimicrobial efficacy reported significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Notable findings include:

- Case Study on Lung Cancer: In a study involving human lung cancer cell lines (A549, HCC827), the compound demonstrated significant cytotoxicity with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs. 3D cultures) .

| Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |

|---|---|---|

| A549 | 6.26 | 20.46 |

| HCC827 | 6.48 | 16.00 |

Comparative Analysis

When compared to similar compounds, this compound exhibits unique biological profiles due to the presence of the furan ring and specific substitutions on the benzamide moiety. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.